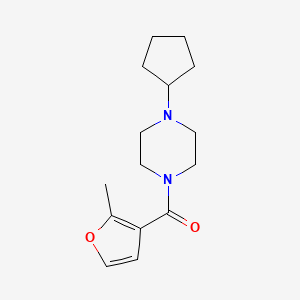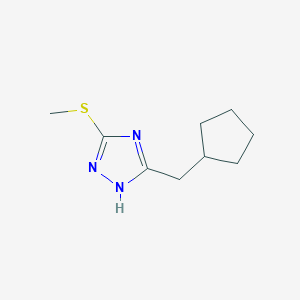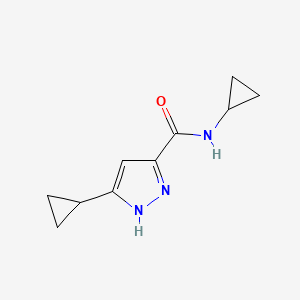![molecular formula C17H16FNO5S B7502771 3-(4-Fluorophenyl)-3-[(3-methylsulfonylbenzoyl)amino]propanoic acid](/img/structure/B7502771.png)
3-(4-Fluorophenyl)-3-[(3-methylsulfonylbenzoyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-3-[(3-methylsulfonylbenzoyl)amino]propanoic acid is a chemical compound that has gained significant attention in scientific research in recent years. Also known as FMPB, this compound is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body.
Mechanism of Action
FMPB works by inhibiting 3-(4-Fluorophenyl)-3-[(3-methylsulfonylbenzoyl)amino]propanoic acid, an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are known to play a crucial role in pain and inflammation modulation, and FMPB has been shown to reduce pain and inflammation in animal models. FMPB is a selective inhibitor of this compound and does not affect other enzymes in the body.
Biochemical and Physiological Effects:
FMPB has been shown to increase levels of endocannabinoids in the body, leading to reduced pain and inflammation in animal models. FMPB has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models. FMPB has a high binding affinity for this compound and is a potent inhibitor of this enzyme.
Advantages and Limitations for Lab Experiments
One of the advantages of FMPB is its high selectivity for 3-(4-Fluorophenyl)-3-[(3-methylsulfonylbenzoyl)amino]propanoic acid, which allows for more specific targeting of this enzyme. FMPB has also been shown to have low toxicity in animal models, making it a potentially safe and effective therapeutic agent. One of the limitations of FMPB is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on FMPB. One area of interest is the potential therapeutic applications of FMPB in pain and inflammation. Further studies are needed to determine the efficacy of FMPB in treating these conditions in humans. Another area of interest is the potential use of FMPB as an anxiolytic agent. Studies have shown promising results in animal models, and further research is needed to determine the potential applications of FMPB in treating anxiety disorders in humans. Additionally, further research is needed to optimize the synthesis method of FMPB and to develop more efficient methods of administering this compound in experimental settings.
Synthesis Methods
The synthesis of FMPB involves several steps, including the reaction of 4-fluoroaniline with 3-methylsulfonylbenzoyl chloride to form 4-fluoro-N-(3-methylsulfonylbenzoyl)aniline. This intermediate is then reacted with 3-(bromomethyl)propanoic acid to form the final product, 3-(4-Fluorophenyl)-3-[(3-methylsulfonylbenzoyl)amino]propanoic acid. The overall yield of this synthesis method is approximately 30%.
Scientific Research Applications
FMPB has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and anxiety. Studies have shown that FMPB can effectively inhibit 3-(4-Fluorophenyl)-3-[(3-methylsulfonylbenzoyl)amino]propanoic acid activity, leading to increased levels of endocannabinoids in the body. Endocannabinoids are known to play a crucial role in pain and inflammation modulation, and FMPB has been shown to reduce pain and inflammation in animal models.
Properties
IUPAC Name |
3-(4-fluorophenyl)-3-[(3-methylsulfonylbenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO5S/c1-25(23,24)14-4-2-3-12(9-14)17(22)19-15(10-16(20)21)11-5-7-13(18)8-6-11/h2-9,15H,10H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRPBKCBMNYLGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-[2-oxo-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethoxy]benzamide](/img/structure/B7502704.png)
![3,3-Dimethyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7502706.png)
![3-[[4-Bromo-3-(trifluoromethyl)phenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7502710.png)
![1-Ethyl-3-[(3-fluorophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B7502712.png)

![2-(5,7-dibromoquinolin-8-yl)oxy-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B7502721.png)

![2-[(7-Acetamido-2-oxochromen-4-yl)methylsulfanyl]benzoic acid](/img/structure/B7502724.png)


![N-[(3,5-difluorophenyl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7502757.png)
![4-Chloro-2-[1-oxo-1-(prop-2-enylamino)propan-2-yl]oxybenzoic acid](/img/structure/B7502764.png)
